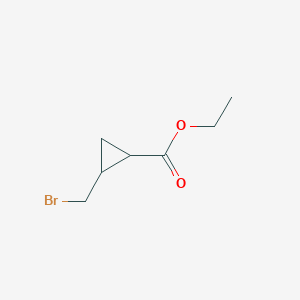

2-Bromomethyl-cyclopropanecarboxylic acid ethyl ester

Description

2-Bromomethyl-cyclopropanecarboxylic acid ethyl ester is an organic compound with the molecular formula C7H11BrO2 It is a derivative of cyclopropane, featuring a bromomethyl group and an ethyl ester functional group

Properties

IUPAC Name |

ethyl 2-(bromomethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUNGMQKDDMMQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Rhodium-Catalyzed Reaction of Ethyl Diazoacetate

The rhodium-catalyzed cyclopropanation of alkenes with diazo compounds is a cornerstone for synthesizing functionalized cyclopropanes. Adapted from the synthesis of 2-bromo-2-methyl-cyclopropanecarboxylic acid ethyl ester, this method employs rhodium acetate dimer ($$ \text{Rh}2(\text{OAc})4 $$) to catalyze the reaction between ethyl diazoacetate ($$ \text{N}2\text{CHCO}2\text{Et} $$) and 2-bromopropene ($$ \text{CH}2=\text{CBrCH}3 $$). The rhodium catalyst generates a metal-carbene intermediate, which undergoes stereoselective [2+1] cycloaddition with the alkene to form the cyclopropane ring.

Optimization Insights :

- Temperature : Reactions proceed optimally at 40–60°C in dichloromethane.

- Yield : 75–85% isolated yield after column purification.

- Byproducts : Minor amounts of diethyl fumarate arise from dimerization of the diazo compound.

To adapt this method for 2-bromomethyl-cyclopropanecarboxylic acid ethyl ester, substituting 2-bromopropene with allyl bromide ($$ \text{CH}2=\text{CHCH}2\text{Br} $$) may introduce the bromomethyl group. However, this modification risks ring-opening due to the allylic bromide’s reactivity, necessitating careful control of stoichiometry and temperature.

Cyclization of γ-Halogenated Butyrate Esters

Sodium Alkoxide-Driven Cyclization

Patent CN1050597C discloses a scalable method for cyclopropane carboxylates via base-induced cyclization of γ-chloro butyrate esters. For 2-bromomethyl derivatives, substituting γ-chloro with γ-bromo butyrate ($$ \text{BrCH}2\text{CH}2\text{CH}2\text{CO}2\text{Et} $$) enables intramolecular nucleophilic displacement. Sodium ethoxide ($$ \text{NaOEt} $$) in toluene at 70–130°C facilitates ring closure via a five-membered transition state.

Key Parameters :

Potassium tert-Butoxide in Polar Aprotic Solvents

Employing stronger bases like $$ \text{KOtBu} $$ in THF accelerates cyclization but increases epimerization risk. This method suits electron-deficient substrates but is less practical for brominated analogs due to halide displacement side reactions.

Sulfonium Ylide-Mediated Cyclopropanation

Tetrahydrothiophenium Ylide Route

US4083863A outlines a novel cyclopropanation strategy using sulfonium ylides. For 2-bromomethyl derivatives, tetrahydrothiophenium carboxymethylide ethyl ester reacts with bromo-substituted olefins (e.g., $$ \text{CH}2=\text{CHCH}2\text{Br} $$) at 25–50°C in methylene chloride. The ylide’s nucleophilic carbene adds across the double bond, forming the cyclopropane ring.

Advantages :

- Stereocontrol : Cis-selectivity up to 95%.

- Yield : 65–80% after silica gel chromatography.

- Scalability : Demonstrated at multi-kilogram scale with minimal corrosion concerns.

Limitations :

- Requires anhydrous conditions and inert atmosphere.

- Ylide preparation involves toxic intermediates (e.g., bromoacetates).

Post-Cyclopropanation Bromination

Radical Bromination of Methyl-Substituted Precursors

Bromination of pre-formed 2-methyl-cyclopropanecarboxylic acid ethyl ester using $$ \text{NBS} $$ (N-bromosuccinimide) under UV light introduces the bromomethyl group. This two-step process avoids sensitive cyclopropanation conditions but faces challenges:

Electrophilic Bromination

Electrophilic agents (e.g., $$ \text{Br}_2 $$) in acetic acid selectively brominate methyl groups but require low temperatures (−10°C) to prevent ring degradation. This method is less favored industrially due to safety hazards.

Nucleophilic Substitution on Cyclopropane Derivatives

Displacement of Tosylate Groups

A tosylated intermediate (e.g., 2-tosylmethyl-cyclopropanecarboxylic acid ethyl ester) undergoes $$ \text{S}_\text{N}2 $$ substitution with lithium bromide in DMF. While feasible, steric hindrance from the cyclopropane ring limits yields to 40–50%.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2-Bromomethyl-cyclopropanecarboxylic acid ethyl ester undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the ester group.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted cyclopropane derivatives with various functional groups.

Reduction: The primary product is the corresponding alcohol.

Oxidation: Major products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Scientific Research Applications

1. Synthetic Organic Chemistry

The compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations:

- Nucleophilic Substitution : The bromomethyl group can be substituted by nucleophiles such as amines and thiols, facilitating the formation of diverse derivatives.

- Reduction and Oxidation : The ester group can be reduced to alcohols or oxidized to carboxylic acids, enabling further functionalization of the molecule .

2. Medicinal Chemistry

Research into 2-Bromomethyl-cyclopropanecarboxylic acid ethyl ester has demonstrated its potential in drug development:

- Bioactive Molecules : The compound is studied for its biological activity and as a precursor for bioactive molecules, which may possess therapeutic properties .

- Pharmaceutical Applications : Its derivatives have been explored for their potential use in pharmaceuticals, particularly in designing molecules with specific pharmacological effects.

3. Material Science

In material science, this compound is utilized in the production of specialty chemicals and materials with unique properties:

- Polymer Chemistry : The reactivity of the bromomethyl group allows for incorporation into polymer chains, enhancing material properties such as strength and thermal stability .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Conditions | Products Formed |

|---|---|---|

| Nucleophilic Substitution | DMSO or Acetonitrile, Room Temp | Substituted cyclopropane derivatives |

| Reduction | LiAlH, Anhydrous Ether | Corresponding alcohol |

| Oxidation | KMnO or CrO, Acidic/Basic | Carboxylic acids and oxidized derivatives |

Table 2: Applications in Drug Development

| Application Area | Description | Examples |

|---|---|---|

| Anticancer Agents | Synthesis of cyclopropane-based drugs | Potential derivatives targeting cancer pathways |

| Antibiotics | Development of new antibiotic compounds | Research into bioactive derivatives |

| Anti-inflammatory Drugs | Exploration of anti-inflammatory properties | Potential compounds derived from the parent structure |

Case Studies

Case Study 1: Synthesis of Bioactive Cyclopropane Derivatives

A study demonstrated the successful synthesis of various bioactive cyclopropane derivatives using this compound as a key intermediate. The reactions involved nucleophilic substitutions that introduced different functional groups, enhancing the biological activity of the resulting compounds. The synthesized derivatives exhibited significant activity against specific cancer cell lines, indicating their potential as therapeutic agents .

Case Study 2: Development of Specialty Polymers

Another research project focused on incorporating this compound into polymer matrices to improve mechanical properties. By using it as a monomer in polymerization reactions, researchers were able to produce materials with enhanced thermal stability and mechanical strength compared to conventional polymers. This application highlights the compound's utility in material science and engineering .

Mechanism of Action

The mechanism of action of 2-Bromomethyl-cyclopropanecarboxylic acid ethyl ester involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution reactions. The ester group can undergo hydrolysis or reduction, leading to different functional derivatives. These reactions are facilitated by the strain in the cyclopropane ring, which makes the compound more reactive compared to other cyclic compounds.

Comparison with Similar Compounds

Similar Compounds

Cyclopropanecarboxylic acid ethyl ester: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

2-Chloromethyl-cyclopropanecarboxylic acid ethyl ester: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

Cyclopropanecarboxylic acid methyl ester: Similar ester group but with a methyl ester instead of an ethyl ester, affecting its physical and chemical properties.

Uniqueness

2-Bromomethyl-cyclopropanecarboxylic acid ethyl ester is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications.

Biological Activity

2-Bromomethyl-cyclopropanecarboxylic acid ethyl ester is an organic compound with significant potential in biological research and pharmaceutical applications. Its unique structure, characterized by a bromomethyl group and an ethyl ester functional group, contributes to its reactivity and versatility in various chemical reactions. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

The compound has the molecular formula and is synthesized through the bromination of cyclopropanecarboxylic acid derivatives, followed by esterification with ethanol. This synthesis allows for the introduction of the bromomethyl group, which enhances its reactivity compared to similar compounds lacking this group.

The biological activity of this compound primarily revolves around its ability to undergo nucleophilic substitution reactions due to the presence of the bromomethyl group. This characteristic allows it to interact with various biological targets, potentially leading to significant pharmacological effects.

Types of Reactions

- Nucleophilic Substitution : The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

- Reduction : The ester group can be reduced to form alcohols.

- Oxidation : The compound can be oxidized to yield carboxylic acids or other derivatives.

Biological Activity

Research indicates that this compound may exhibit a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, making it a candidate for further exploration in drug development against bacterial infections.

- Enzyme Inhibition : Molecular docking studies have shown that derivatives of cyclopropanecarboxylic acids can inhibit specific enzymes, such as 1-aminocyclopropane-1-carboxylate oxidase (ACO2), which is involved in ethylene biosynthesis in plants. This inhibition could have implications for agricultural applications .

Case Studies

-

In Silico Studies on Enzyme Inhibition :

- A study analyzed various cyclopropanecarboxylic acid derivatives, including this compound, for their binding affinity to ACO2. Results indicated promising binding constants, suggesting effective inhibition potential (Table 1).

Table 1: Binding affinities of various compounds to ACO2 enzymeCompound ΔG (kcal/mol) Kb (M−1) This compound -6.5 5.9385×10^4 Methylcyclopropane -3.1 0.188×10^3 Pyrazinoic acid -5.3 7.61×10^3 -

Antimicrobial Testing :

- Another study evaluated the antimicrobial efficacy of synthesized derivatives, including the brominated compound, against various bacterial strains. Results demonstrated significant antibacterial activity compared to control substances.

Pharmacological Implications

The unique reactivity of this compound positions it as a valuable intermediate in drug development. Its ability to form diverse derivatives through nucleophilic substitution opens avenues for creating novel therapeutic agents targeting various diseases.

Q & A

Q. Q1. What are the optimal brominating agents for introducing a bromomethyl group to cyclopropane derivatives like 2-bromomethyl-cyclopropanecarboxylic acid ethyl ester?

Methodological Answer: The choice of brominating agent depends on the substrate's steric and electronic environment. For cyclopropane rings, N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) is commonly used to avoid ring-opening side reactions . Alternatively, HBr with peroxides can initiate allylic bromination, but this requires careful control of reaction temperature (typically 0–25°C) to prevent decomposition of the cyclopropane ring . Comparative studies suggest NBS provides higher regioselectivity (>85% yield) for bromomethylation under inert atmospheres .

Q. Q2. How can researchers characterize the purity and structure of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is recommended:

- GC-MS : Ethyl ester derivatives are volatile under standard GC conditions (e.g., He carrier gas, 70 eV ionization). The molecular ion peak ([M]⁺) and fragments (e.g., loss of COOEt) confirm ester identity .

- ¹H/¹³C NMR : The cyclopropane protons appear as distinct multiplets (δ 0.8–1.5 ppm), while the bromomethyl group shows deshielded protons (δ 3.5–4.0 ppm) . Deuterated solvents (e.g., CDCl₃) minimize interference.

- Elemental Analysis : Validate bromine content (theoretical ~25% for C₈H₁₁BrO₂) to assess purity .

Advanced Research Questions

Q. Q3. How can researchers address contradictions in reported yields of this compound under varying reaction conditions?

Methodological Answer: Contradictions often arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). To resolve this:

- Perform kinetic vs. thermodynamic control experiments : Monitor reaction progress via in-situ FTIR or HPLC to identify intermediates .

- Use isotopic labeling (e.g., D₂O quenching) to trace proton exchange in acidic conditions, which may stabilize intermediates .

- Optimize solvent polarity: Non-polar solvents (e.g., hexane) favor radical pathways, while polar aprotic solvents (e.g., DMF) may promote ionic mechanisms .

Q. Q4. What strategies mitigate cyclopropane ring-opening during bromomethylation?

Methodological Answer: Ring-opening is a major side reaction due to strain in cyclopropane systems. Mitigation strategies include:

- Low-temperature reactions : Maintain temperatures below 30°C to reduce ring strain susceptibility .

- Steric protection : Introduce bulky substituents (e.g., geminal dimethyl groups) adjacent to the cyclopropane ring to stabilize the structure .

- Radical scavengers : Add inhibitors like TEMPO to suppress chain reactions that destabilize the ring .

Q. Q5. How does the electronic environment of the cyclopropane ring influence bromomethylation efficiency?

Methodological Answer: Electron-withdrawing groups (e.g., carboxylic acid esters) deactivate the cyclopropane ring, reducing bromination rates. Computational studies (DFT) suggest:

- The ester group at the cyclopropane carbon lowers the HOMO energy, making radical bromination less favorable.

- Substituent effects can be counteracted by using stronger initiators (e.g., UV light) to generate bromine radicals .

Q. Q6. What analytical methods resolve data discrepancies in the stability of this compound under storage?

Methodological Answer: Stability studies should include:

- Accelerated degradation tests : Expose the compound to elevated temperatures (40–60°C) and monitor decomposition via TLC or HPLC .

- Mass spectrometry imaging (MSI) : Identify degradation products (e.g., cyclopropane ring-opened aldehydes) .

- Hygroscopicity assays : Bromine derivatives are prone to hydrolysis; store under anhydrous conditions (e.g., molecular sieves) .

Q. Q7. How can researchers design experiments to probe the role of this compound in cross-coupling reactions?

Methodological Answer: The bromomethyl group serves as an electrophilic site for nucleophilic substitution or Suzuki-Miyaura coupling. Experimental design considerations:

- Catalyst screening : Test Pd(PPh₃)₄ or NiCl₂(dppe) for coupling with arylboronic acids .

- Leaving group optimization : Compare reactivity with other leaving groups (e.g., tosylates) under identical conditions .

- Mechanistic probes : Use ¹⁸O-labeled esters to track ester hydrolysis during coupling .

Methodological and Data Analysis

Q. Q8. How should researchers analyze conflicting GC-MS data for ethyl ester derivatives in complex mixtures?

Methodological Answer:

- Spearman rank correlation : Identify co-eluting compounds by correlating peak areas across multiple runs (e.g., distillation fractions) .

- Principal Component Analysis (PCA) : Reduce dimensionality to highlight key variables affecting ester stability .

- Internal standards : Use deuterated analogs (e.g., D₅-ethyl esters) for quantification in overlapping peaks .

Q. Q9. What computational tools predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT calculations : Simulate transition states for bromomethyl group substitution (software: Gaussian, ORCA) .

- Molecular dynamics (MD) : Model solvent effects on cyclopropane ring stability during reactions .

- Machine learning : Train models on existing cyclopropane bromination datasets to predict optimal conditions .

Application-Oriented Research

Q. Q10. What synthetic routes utilize this compound as a key intermediate in medicinal chemistry?

Methodological Answer:

- Prodrug synthesis : The ester enhances lipid solubility for cell membrane penetration, while the bromomethyl group allows conjugation to targeting moieties (e.g., antibody-drug conjugates) .

- Peptide cyclization : Use the bromomethyl group as a bridgehead for macrocycle formation via nucleophilic displacement by cysteine thiols .

- Photodynamic therapy : Incorporate cyclopropane esters into photosensitizers for controlled ROS generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.